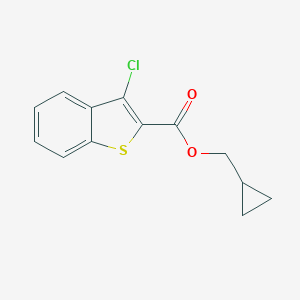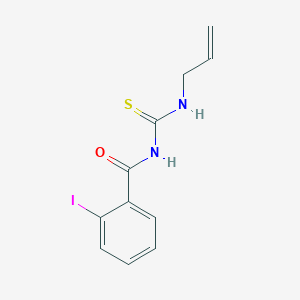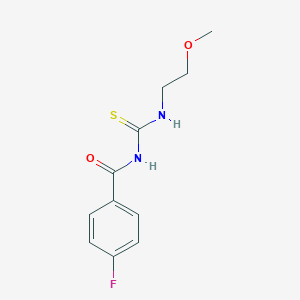![molecular formula C13H11FN4O B501291 N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-1,2,4-triazol-4-amine](/img/structure/B501291.png)
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-1,2,4-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-1,2,4-triazol-4-amine typically involves multiple steps. One common synthetic route includes the radical bromination of a methyl group followed by conversion into a phosphonate intermediate. This intermediate is then reacted with a suitable aldehyde in the presence of a base, followed by desilylation to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-1,2,4-triazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenyl and furan rings. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases where triazole derivatives have shown efficacy.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and conductivity.
Wirkmechanismus
The mechanism of action of N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-1,2,4-triazol-4-amine can be compared with other similar compounds, such as:
N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound also contains a triazole ring and is studied for its biological activities.
2,4-Disubstituted thiazoles: These compounds exhibit a wide range of biological activities and are structurally similar due to the presence of a heterocyclic ring. The uniqueness of this compound lies in its specific substitution pattern and the combination of the furan and triazole rings, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H11FN4O |
|---|---|
Molekulargewicht |
258.25g/mol |
IUPAC-Name |
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C13H11FN4O/c14-11-3-1-10(2-4-11)13-6-5-12(19-13)7-17-18-8-15-16-9-18/h1-6,8-9,17H,7H2 |
InChI-Schlüssel |
BNSGQZYEPMKDIQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CNN3C=NN=C3)F |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CNN3C=NN=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[4-(propylsulfamoyl)phenyl]benzamide](/img/structure/B501210.png)
![N-[4-(propylsulfamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B501212.png)
![2-methoxy-N-[4-(propylsulfamoyl)phenyl]benzamide](/img/structure/B501213.png)
![N-[4-(propylsulfamoyl)phenyl]benzamide](/img/structure/B501214.png)
![N-({4-[cyclohexyl(methyl)sulfamoyl]phenyl}carbamothioyl)acetamide](/img/structure/B501217.png)




![1-{[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)cyclohexyl]carbonyl}indoline](/img/structure/B501222.png)
![N-[4-(cyclohexylsulfamoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B501225.png)



